N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a benzofuran core, which is known for its biological activity, and is further functionalized with an ethylphenyl group and a furan-2-amido moiety. These modifications impart distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran or ethylphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzofuran or ethylphenyl compounds.
Scientific Research Applications
N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran core can interact with enzymes or receptors, while the ethylphenyl and furan-2-amido groups may enhance binding affinity or selectivity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
- N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide
- N-(4-ethylphenyl)-3-(furan-2-amido)-1-indole-2-carboxamide
Uniqueness
N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the ethylphenyl and furan-2-amido groups on the benzofuran core is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-2-14-9-11-15(12-10-14)23-22(26)20-19(16-6-3-4-7-17(16)28-20)24-21(25)18-8-5-13-27-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQHUFDYXIXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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